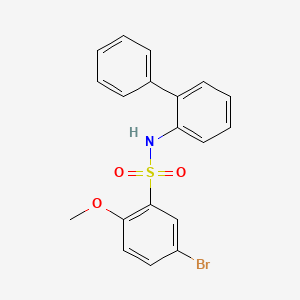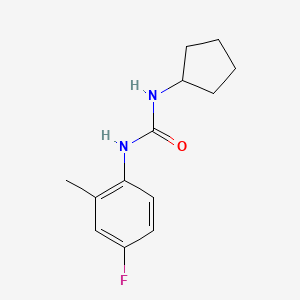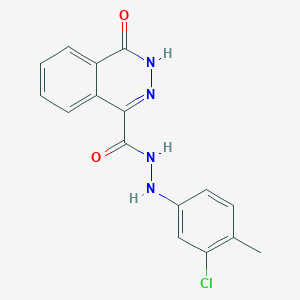
5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPPB and has been found to have various biochemical and physiological effects. In
作用机制
BPPB works by binding to the catalytic domain of PKC and preventing its activation by phosphorylation. This inhibition of PKC activity leads to a decrease in downstream signaling pathways that are regulated by PKC. The specific mechanism of action of BPPB on PKC is still being studied, but it is believed to involve the formation of a covalent bond between BPPB and the active site of PKC.
Biochemical and Physiological Effects:
BPPB has been found to have various biochemical and physiological effects. Inhibition of PKC activity by BPPB has been shown to lead to a decrease in cell proliferation and migration, as well as a decrease in the secretion of pro-inflammatory cytokines. BPPB has also been found to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the primary advantages of using BPPB in lab experiments is its selectivity for PKC inhibition. This selectivity allows researchers to study the specific role of PKC in various cellular processes without affecting other signaling pathways. However, one of the limitations of using BPPB is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations of BPPB to avoid any negative effects on cell viability.
未来方向
There are several future directions for research on BPPB. One area of interest is the study of the specific mechanism of action of BPPB on PKC. Understanding this mechanism could lead to the development of more potent and selective inhibitors of PKC. Another area of interest is the potential applications of BPPB in the treatment of cancer. Further studies are needed to determine the efficacy of BPPB as a cancer treatment and to identify any potential side effects. Overall, BPPB is a valuable tool for studying the role of PKC in various cellular processes and has potential applications in the treatment of cancer.
合成方法
The synthesis method for BPPB involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-phenylphenylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain pure BPPB.
科学研究应用
BPPB has been widely studied for its potential applications in scientific research. One of the primary applications of BPPB is as a tool for studying the role of protein kinase C (PKC) in various cellular processes. BPPB has been found to be a selective inhibitor of PKC, which makes it a valuable tool for studying the function of PKC in cells.
属性
IUPAC Name |
5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-24-18-12-11-15(20)13-19(18)25(22,23)21-17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBKBSNXVBXCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7497468.png)
![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7497485.png)
![N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497493.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide](/img/structure/B7497522.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)


![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)
